1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone
Description
This compound features a 4,5-dihydroimidazole core substituted with a 2-chlorobenzylthio group at position 2 and a 4-ethoxyphenyl ethanone moiety at position 1 (Figure 1). The 2-chlorobenzylthio group introduces steric bulk and electron-withdrawing effects, while the 4-ethoxyphenyl group contributes electron-donating properties due to the ethoxy substituent.
Figure 1: Structural diagram of the target compound.
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-25-17-9-7-15(8-10-17)13-19(24)23-12-11-22-20(23)26-14-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWFPKPGRDTTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone is a compound that has garnered interest due to its potential biological activities. This article examines the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reveals its complex structure, which includes a dihydroimidazole ring and an ethoxyphenyl group. Its molecular formula is , with a molecular weight of 464 g/mol. The presence of both thioether and imidazole functionalities suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of Thioether Linkage : Reacting 2-chlorobenzyl chloride with a thiol under basic conditions.
- Cyclization : The thioether intermediate undergoes cyclization to form the dihydroimidazole ring.
- Final Product Formation : The product is purified and characterized using techniques like NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for related compounds can be as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Properties
Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymes : Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promising results in cancer therapy .
- Mechanism-Based Approaches : Recent reviews highlight the anticancer potential of imidazole derivatives, particularly those that inhibit telomerase activity and other critical enzymes involved in tumor growth .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of imidazole derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of similar thioether-containing compounds, revealing potent activity against drug-resistant bacterial strains .
The biological activity of 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes.
- Receptor Modulation : Its structure allows for potential interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Comparative Analysis
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing imidazole and thioether groups exhibit notable antimicrobial activities. A study focused on related imidazole derivatives demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorobenzylthio group enhances the lipophilicity and membrane permeability of these compounds, which may contribute to their effectiveness .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds with structural similarities to 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone have shown promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving imidazole formation followed by thioetherification. Variations in the substituents on the phenyl rings can lead to derivatives with enhanced biological activities. For instance, modifications to the ethoxy group have been shown to affect the pharmacological profile of similar compounds .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of imidazole derivatives, including those similar to the target compound, reported that certain derivatives exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis and Candida albicans. The findings suggest that structural modifications can significantly enhance antimicrobial efficacy .
Case Study 2: Antioxidant Screening
In another investigation, compounds derived from thioether-substituted imidazoles were screened for antioxidant activity using DPPH radical scavenging assays. Results indicated that specific substitutions led to increased antioxidant capacity, highlighting the importance of structural design in developing effective antioxidant agents .
Comparison with Similar Compounds
Substituent Variations on the Benzylthio Group
The benzylthio group’s halogen and substitution position significantly influence electronic and steric properties:
Key Findings:
- Positional isomerism (2- vs. 4-substitution) alters steric accessibility, which may affect binding to biological targets.
Variations in the Aryl Ethanone Moiety
The aryl ethanone group influences solubility and π-π stacking interactions:
Key Findings:
- Thiophene and piperazine moieties introduce heteroatoms (S, N) that may facilitate hydrogen bonding in biological systems.
Core Structure Modifications
Modifications to the imidazole core or adjacent functional groups alter reactivity and target affinity:
Key Findings:
- The benzo[b]thiophene system () enhances π-stacking interactions, which may explain its reported antifungal activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the 4,5-dihydroimidazole core. A common approach includes:
- Step 1 : Condensation of 2-chlorobenzyl mercaptan with an imidazole precursor (e.g., via thioetherification using alkylating agents like 2-bromo-1-(4-ethoxyphenyl)ethanone under basic conditions) .
- Step 2 : Cyclization under reflux with a dehydrating agent (e.g., acetic acid or POCl₃) to form the dihydroimidazole ring .
- Optimization : Reaction yields (70–90%) depend on solvent choice (DMF or ethanol), temperature (60–80°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the compound’s structure?
- ¹H/¹³C NMR :
- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) matching the molecular weight (calculated: 415.3 g/mol) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .
Advanced Research Questions
Q. How can crystallographic disorder in the compound’s structure be resolved during X-ray diffraction analysis?
- Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for iterative refinement, partitioning disordered regions (e.g., ethoxy or chlorobenzyl groups) into multiple conformers with occupancy factors .
- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap), revealing electrophilic/nucleophilic sites .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvation effects on reactivity (e.g., hydrolysis of the thioether group) .
- Docking Studies : Dock the compound into target proteins (e.g., enzymes with cysteine residues) using AutoDock Vina to predict binding affinities .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Analog Synthesis : Replace the 2-chlorobenzyl group with fluorinated or methylated analogs to assess steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 or kinases) using fluorescence-based inhibition assays .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(4-ethoxyphenyl)ethanone | DMF | 80 | 85 | |
| 2-Chloroacetophenone derivative | Ethanol | 60 | 72 |
Q. Table 2. Key NMR Chemical Shifts for Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4-Ethoxyphenyl | 1.35 (t, CH₃), 4.02 (q, OCH₂) | 14.5 (CH₃), 63.8 (OCH₂) |
| 2-Chlorobenzylthio | 4.25 (s, SCH₂) | 38.2 (SCH₂) |
| Dihydroimidazole | 3.50–3.80 (m, CH₂) | 45.6, 50.1 (CH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
